C.I.Reactive Red 48
Description
Evolution of Reactive Dye Research Paradigms
The history of reactive dyes dates back to the mid-20th century, marking a revolutionary shift from the use of natural extracts and minerals for coloring fabrics. worlddyevariety.com The first commercial reactive dyes were introduced in 1956, offering a wider palette of vibrant colors and significantly improved color fastness due to the formation of covalent bonds with textile fibers. epa.govmdpi.com This unique characteristic of forming a strong, permanent connection with the substrate set them apart from other dye classes. worlddyevariety.commdpi.com
Early research focused on dichlorotriazine and vinyl sulphone reactive groups. textileschool.com A significant development from the 1970s onwards was the introduction of bifunctional reactive dyes, which contain two reactive groups per molecule. epa.gov This innovation led to higher fixation rates, increasing from a typical 60% for dyes with a single reactive group to 80% for their bifunctional counterparts. epa.gov The research paradigm has since continued to evolve, driven by the need for greater economy, better environmental performance, and improved technical properties. iwaponline.com
Academic Significance of C.I. Reactive Red 48 within Reactive Azo Dye Chemistry
While specific academic research focusing solely on C.I. Reactive Red 48 is not extensively documented in publicly available literature, its significance can be inferred from the broader context of reactive azo dyes. Azo dyes, characterized by the presence of one or more azo (-N=N-) groups, are the most widely used class of dyes in the textile industry. mdpi.comcdnsciencepub.com Reactive red dyes, in particular, are crucial for achieving a full spectrum of shades.
The academic importance of compounds like C.I. Reactive Red 48 lies in several key areas:
Chemical Structure and Reactivity: The specific arrangement of the chromophore (the color-producing part of the molecule) and the reactive group determines the dye's color, affinity for the fiber, and fixation efficiency.
Environmental Impact: A significant portion of reactive dyes can be lost in wastewater during the dyeing process due to hydrolysis, where the dye reacts with water instead of the fiber. nih.gov This leads to colored effluents that are a major environmental concern. iwaponline.comresearchgate.net
Degradation and Remediation: The stability of the azo bond makes these dyes resistant to biodegradation. cdnsciencepub.com Consequently, a substantial body of research is dedicated to developing effective methods for their removal from wastewater, such as photocatalytic degradation and adsorption. mdpi.comjocpr.com
Research Scope and Methodological Considerations
The scope of research on reactive azo dyes is broad, encompassing synthesis, application, and environmental fate. Methodological considerations are critical for advancing the understanding of these compounds.
Synthesis and Application: Research in this area often involves the synthesis of novel reactive dyes with improved properties, such as higher fixation rates and the ability to be applied under more environmentally friendly conditions (e.g., lower temperatures and salt concentrations). textileschool.com Application methods are also a key area of study, with research focusing on optimizing processes like exhaust dyeing, pad-batch dyeing, and printing to improve efficiency and reduce waste. science.gov
Analytical Techniques: A variety of analytical methods are employed to study reactive dyes and their degradation products. These include:
Spectrophotometry: UV-Vis spectrophotometry is commonly used to determine the concentration of dyes in solution and to monitor their degradation. idc-online.com
Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS) are used to separate and identify the dye and its degradation intermediates. researchgate.netnih.gov
Spectroscopy: Fourier-transform infrared spectroscopy (FTIR) helps in identifying the functional groups present in the dye molecule and in studying the mechanism of its interaction with fibers or adsorbents. jocpr.com
Degradation Studies: Research on the degradation of reactive azo dyes often involves advanced oxidation processes (AOPs) and adsorption techniques.
Photocatalytic Degradation: This method utilizes semiconductor catalysts, such as titanium dioxide (TiO2), and a light source (e.g., UV or solar light) to generate highly reactive hydroxyl radicals that can break down the complex dye molecules. mdpi.comresearchgate.net Studies often investigate the effects of various parameters like pH, catalyst dosage, and initial dye concentration on the degradation efficiency. mdpi.comidc-online.com
Adsorption: This technique involves the use of adsorbents, such as activated carbon, to remove dyes from wastewater. jocpr.comscience.gov Research in this area focuses on developing low-cost and effective adsorbents and studying the kinetics and equilibrium of the adsorption process. jocpr.comneptjournal.com
Contemporary Challenges and Future Directions in Reactive Dye Scholarship
Despite decades of research, several challenges remain in the field of reactive dyes, which also outline the future directions of scholarship.
Key Challenges:
Low Fixation Efficiency: A significant portion of the dye is lost to hydrolysis, leading to economic losses and environmental pollution. nih.gov
High Water and Energy Consumption: The dyeing process, particularly the washing-off stage to remove unfixed dye, requires large amounts of water and energy. science.gov
Environmental Pollution: The discharge of colored and salt-laden effluents from dyeing processes poses a significant threat to aquatic ecosystems. iwaponline.comnih.gov
Shade Inconsistency: Achieving batch-to-batch color consistency can be challenging due to the complexity of the dyeing process. nih.gov
Future Research Directions:
High-Fixation Dyes: The development of reactive dyes with fixation rates approaching 100% is a primary goal. This includes the design of novel reactive groups and the synthesis of polyfunctional dyes. britannica.com
Salt-Free and Low-Temperature Dyeing: Research is focused on creating dyeing systems that require less salt and can be operated at lower temperatures to reduce the environmental footprint and energy consumption. textileschool.comnih.gov
Sustainable Dyeing Processes: This includes the use of alternative solvents, ultrasonic energy, and enzymatic treatments to create more eco-friendly dyeing methods. science.gov
Advanced Effluent Treatment: The development of more efficient and cost-effective methods for treating dyehouse wastewater remains a critical area of research. iwaponline.comcdnsciencepub.com
Computational Modeling: The use of computational techniques to predict the properties of new dyes and to model their interaction with fibers can accelerate the development of improved reactive dyes. science.gov
Properties
CAS No. |
12226-25-4 |
|---|---|
Molecular Formula |
C18H28N4O6S |
Synonyms |
C.I.Reactive Red 48 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Process Engineering for C.i. Reactive Red 48
Continuous Heterogeneous Synthesis Techniques
Continuous synthesis techniques offer potential advantages over traditional batch processes for dye manufacturing, including improved mass and heat transfer, higher throughput, and enhanced safety, especially when dealing with hazardous intermediates like diazonium salts wikipedia.org. While specific continuous synthesis methods for C.I. Reactive Red 48 were not detailed in the search results, research on the continuous synthesis of other reactive dyes, such as C.I. Reactive Red 195, provides insights into the techniques and considerations involved. This often involves continuous flow systems, such as dynamic tubular reactors, designed to handle solid–liquid heterogeneous reactions efficiently wikipedia.org.
Optimization of Diazotization Reaction Conditions
The diazotization of aromatic amines is a critical initial step in the synthesis of many azo dyes, including reactive reds. This reaction typically involves the reaction of a primary aromatic amine with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures (typically 0-5 °C) to form a diazonium salt ontosight.aichemspider.com. Optimization of diazotization reaction conditions is crucial for maximizing the yield and purity of the diazonium salt while minimizing side reactions and decomposition, which can be a safety concern wikipedia.orgchemspider.com. Parameters such as temperature, pH, reactant concentration, and reaction time are carefully controlled. For instance, in the continuous synthesis of C.I. Reactive Red 195, optimization studies investigated the effect of temperature, pH, and flow rate on dye purity and reaction time wikipedia.org.
Optimization of Coupling Reaction Conditions
Following diazotization, the diazonium salt is coupled with a coupling component, often a naphthol or an amine derivative, to form the azo chromophore wikipedia.orgfishersci.canih.gov. This coupling reaction is also highly dependent on reaction conditions for optimal yield and shade. Key parameters include temperature, pH, and the ratio and concentration of reactants. The pH of the coupling reaction is particularly important, as it affects the reactivity of both the diazonium salt and the coupling component. Optimization efforts aim to find the ideal balance for efficient coupling and minimal by-product formation. Studies on the continuous coupling reaction for C.I. Reactive Red 195, for example, examined the impact of temperature and the pH of the coupling component solution on dye purity wikipedia.org.
Mechanistic Investigations of Intermediate Precipitation
The precipitation of intermediate diazonium salts can occur during the synthesis of some reactive dyes, posing potential safety risks and process challenges wikipedia.org. Understanding the mechanism of this precipitation is important for developing strategies to mitigate it, particularly in continuous processes. Research into the precipitation mechanism of diazonium salts, such as 2-naphthylamine-1,5-disulfonic acid diazonium salt (NADA-DS) in the synthesis of C.I. Reactive Red 195, has involved theoretical calculations, such as Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) simulations. These studies can reveal that intermolecular interactions, such as dispersion forces, can lead to the aggregation and precipitation of diazonium salt molecules wikipedia.org.
Comparative Analysis of Batch versus Continuous Synthesis Efficiencies and Product Performance
Comparing the efficiency and product performance of batch versus continuous synthesis methods is essential for determining the most viable production route. Continuous processes, when optimized, can offer advantages in terms of higher throughput, shorter reaction times, and potentially improved product consistency and purity compared to traditional batch reactions, which can suffer from inefficiencies in mass and heat transfer, especially at large scales wikipedia.org. Studies comparing these methods for reactive dyes, such as C.I. Reactive Red 195, have shown that continuous synthesis can achieve high throughput and yield, with the potential for increased dye purity and enhanced dyeing performance (e.g., higher K/S values) compared to commercially available batch-synthesized products wikipedia.org.
Exploration of Novel Synthetic Routes and Precursors
The exploration of novel synthetic routes and precursors for reactive red dyes aims to improve synthesis efficiency, reduce environmental impact, and impart enhanced properties to the final dye product. While specific novel routes for C.I. Reactive Red 48 were not detailed, general advancements in azo dye synthesis include the development of greener routes, such as microwave-assisted synthesis ontosight.ai. The choice of precursors, such as different aromatic amines and coupling components, significantly influences the structure and properties of the resulting reactive dye. For instance, the synthesis of various reactive red dyes involves different diazo components (e.g., m-aminobenzene sulfonic acid) chem960.com and coupling components (e.g., J acid) researchgate.net. Novel precursors or synthetic strategies might involve alternative reactive groups or chromophore structures to achieve specific performance characteristics.
Studies on Derivatization and Structural Modification for Performance Enhancement
Compound Names and PubChem CIDs
| Compound Name | PubChem CID | CAS Number |
| C.I. Reactive Red 48 | Not Available | 12226-25-4 |
| C.I. Reactive Red 2 | 28781 | 17804-49-8 |
| C.I. Reactive Red 120 | 6012481 | 61951-82-4 |
| 2-Naphthylamine-1,5-disulfonic acid (NADA) | 8338 | 117-62-4 |
| 4-[[4-chloro-6-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-5-hydroxy-2,7-naphthalenedisulfonic acid (CTN) | Not Available | 73157-48-9 |
| m-Aminobenzene sulfonic acid (Metanilic acid) | 8474 | 121-47-1 |
| J acid (7-Amino-4-hydroxy-2-naphthalenesulfonic acid) | 6868 | 87-02-5 |
| Cyanuric chloride | 7954 | 108-77-0 |
Data Tables
While extensive specific data for C.I. Reactive Red 48 synthesis was not available, the following table presents illustrative data from a study on the continuous synthesis optimization of C.I. Reactive Red 195, a related reactive red dye, highlighting the impact of flow rate on reaction times. wikipedia.org
| Total Flow Rate (mL/min) | Diazotization Time (s) | Oxidation–Reduction Time (s) | Coupling Reaction Time (s) | Overall Residence Time (s) |
|---|---|---|---|---|
| 1000 | 142 | 68 | 77 | 287 |
| 2000 | 71 | 34 | 39 | 144 |
Note: This table presents data from a study on C.I. Reactive Red 195 synthesis and is included to illustrate the type of detailed research findings relevant to process optimization in continuous reactive dye synthesis. wikipedia.org
Another aspect of reactive dye performance is the fixation yield. While specific data for C.I. Reactive Red 48 is not available, studies on other reactive dyes, such as C.I. Reactive Red 2, have reported fixation yields under specific dyeing conditions. wikidata.org
| Dye | Application Method | Fiber | Dye Concentration (% o.m.f.) | Fixation Yield (%) |
|---|---|---|---|---|
| C.I. Reactive Red 2 | Pad-batch | Cotton | 2 | 94 |
Note: This table presents data from a study on C.I. Reactive Red 2 application and is included to illustrate the type of performance data relevant to reactive dyes.
Reactive Red Dye Degradation and Advanced Environmental Remediation Research
Biological and Biotechnological Degradation Mechanisms
Biological treatment methods are recognized as effective strategies for removing reactive dyes from wastewater. These methods leverage microorganisms to degrade and eliminate the dyes. Advantages include the potential to remove other organic contaminants, though they can be sensitive to environmental factors like pH and temperature and may produce significant sludge. iwaponline.com
Microbial Decolorization and Biodegradation Pathways
Microbial decolorization of azo dyes primarily occurs through the reductive cleavage of the azo bond (-N=N-), leading to the formation of colorless aromatic amines. This process is often more efficient under anaerobic or microaerophilic conditions, as dissolved oxygen can inhibit the activity of key enzymes involved in azo bond reduction. tci-thaijo.orgmdpi.com
Numerous bacterial strains capable of decolorizing and degrading reactive dyes, including those structurally similar to C.I. Reactive Red 48, have been identified and isolated from various environments, particularly textile industry effluents and contaminated soils. Genera such as Pseudomonas, Rhizobium, Enterococcus, and Acinetobacter have been reported for their dye degradation capabilities. researchgate.netijcmas.com
Pseudomonas spp.: Pseudomonas species, such as Pseudomonas aeruginosa, have demonstrated significant efficiency in decolorizing reactive dyes, including Reactive Red BS (C.I. 111), which is structurally related to Reactive Red 48. researchgate.netresearchgate.netnih.govproquest.com Pseudomonas spp. strain MPS-2 has been shown to degrade a reactive group of azo dye identified as C.I: Reactive Red, achieving over 95% color removal under facultative anaerobic conditions. omicsonline.org
Rhizobium radiobacter: Rhizobium radiobacter MTCC 8161, isolated from a textile and dyeing industry effluent treatment plant, has shown the ability to decolorize various textile dyes, including the sulfonated diazo dye Reactive Red 141, with high efficiency (90%) under static anoxic conditions. chem-soc.si
Enterococcus faecalis: Enterococcus faecalis strain YZ66 has been reported for the biodegradation of C.I. Reactive Red 195 and Direct Red 81 dyes. nih.govresearchgate.net Another Enterococcus sp. strain C1, isolated from a sewage oxidation pond, efficiently degraded azo dyes via azo reduction and desulfonation in a microaerophilic environment. nih.gov Enterococcus faecalis has also been reported to possess aerobic azoreductase for azo dye biodegradation. nih.gov
Acinetobacter baumannii: Acinetobacter baumannii has been identified as a dye-degrading microbe. hhu.edu.cn Acinetobacter baumannii strain VITVB aerobically decolorized Reactive Blue 221 and Reactive Black 5 with high efficiency within 48 hours under static conditions. researchgate.net A marine Acinetobacter baumannii strain isolated from sea sediments achieved 96.20% decolorization of Reactive Red 198 under optimized conditions. hhu.edu.cn
The microbial degradation of azo dyes primarily involves enzymes that cleave the azo bond.
Azo Reductases: These are key enzymes responsible for the reductive cleavage of the azo bond (-N=N-) in azo dyes, leading to the formation of colorless aromatic amines. sigmaaldrich.comjazindia.com Azo reductases can be FMN or FAD-dependent and are often found in the cytoplasm of bacteria. omicsonline.orgresearchgate.net The activity of azoreductase is typically favored under anaerobic or microaerophilic conditions and can be inhibited by oxygen. tci-thaijo.orgmdpi.com Studies with Pseudomonas spp. strain MPS-2 suggest that intracellular flavin-dependent azo reductases are involved in the reduction of sulfonated azo compounds. omicsonline.org Azoreductase activity has been observed in Rhizobium radiobacter during the decolorization of Reactive Red 141. chem-soc.si
Peroxidases: Some microorganisms, including bacteria and fungi, produce peroxidases that can be involved in dye degradation, often through oxidative mechanisms. sigmaaldrich.compreprints.org Lignin peroxidase, a type of peroxidase, has been implicated in the degradation of Reactive Red 141 by Rhizobium radiobacter. chem-soc.si
Laccases: Laccases are multi-copper oxidases that can catalyze the oxidation of various phenolic and non-phenolic compounds, including some dyes. sigmaaldrich.comresearchgate.net While often associated with fungal degradation, some bacterial laccases have also been identified. biorxiv.org Laccase has been shown to be effective at decolorizing reactive dyes. researchgate.net Immobilized laccase enzyme demonstrated effective degradation of Reactive Red 120 at different pH values. researchgate.net
The biodegradation of azo dyes like C.I. Reactive Red 48 typically proceeds through the cleavage of the azo bond, yielding aromatic amines. These intermediates may then be further degraded depending on the microbial strain and environmental conditions.
Studies on the degradation of related reactive red dyes provide insights into potential pathways. For instance, Pseudomonas spp. strain MPS-2 degraded a Reactive Red dye to α-ketoglutaric acid with transient accumulation of aromatic amines such as 4-aminobenzenesulphonic acid (sulphanilic acid), 4-amino, 3-hydronapthalenesulphonic acid, and 4-amino, 5-hydronapthalene 2,7 disulphonic acid. omicsonline.org Analysis using techniques like UV-Vis spectroscopy, FTIR, TLC, HPLC, GC-MS are employed to monitor dye degradation and identify intermediate and final products. researchgate.netnih.govomicsonline.orgnih.govhhu.edu.cn The disappearance of the characteristic peak of the azo dye in the UV-Vis spectrum indicates decolorization, while the appearance of new peaks can suggest the formation of metabolites. researchgate.netomicsonline.orgchem-soc.si
Effective microbial degradation of reactive dyes in industrial settings requires optimized bioreactor design and operating conditions. Factors such as pH, temperature, dye concentration, presence of co-substrates, and oxygen availability significantly influence decolorization efficiency. tci-thaijo.orgresearchgate.netresearchgate.netresearchgate.netnih.govomicsonline.orgchem-soc.sinaturalspublishing.com
Bioreactors, including stirred tank reactors and upflow anaerobic sludge blanket (UASB) reactors, have been investigated for textile wastewater treatment. mdpi.comresearchgate.netfspublishers.org Anaerobic membrane bioreactors (AnMBRs) are considered a promising method for dye removal, particularly for azo dyes, which are more easily broken down into aromatic amines under anaerobic conditions. mdpi.com
Process optimization involves determining the ideal conditions for microbial activity. For example, Pseudomonas aeruginosa showed high decolorization efficiency over a wide pH range (5.0 to 10.5) and temperature range (30 to 40°C) for Reactive Red BS (C.I. 111). researchgate.netresearchgate.net Rhizobium radiobacter exhibited optimal decolorization of Reactive Red 141 at pH 7.0 and 30°C under static anoxic conditions. chem-soc.si Enterococcus faecalis strain YZ66 showed optimal decolorization of Reactive Red 195 at pH 5.0 and 40°C in static anoxic conditions. nih.gov
Studies also focus on the effect of dye concentration and the need for co-substrates. High dye concentrations can be toxic to microorganisms and inhibit degradation. researchgate.net The presence of co-substrates, such as glucose or yeast extract, can act as electron donors for azo dye reduction and enhance decolorization. tci-thaijo.orgchem-soc.si Fed-batch bioreactor strategies have been explored to improve decolorization rates by controlling dye loading and nutrient supply. dss.go.th
Application of Biogenic Nanomaterials in Dye Remediation
The application of biogenic nanomaterials in dye remediation is an emerging area of research. While the provided search results did not yield specific information on the application of biogenic nanomaterials for the remediation of C.I. Reactive Red 48, research is being conducted on using nanomaterials, potentially biogenic, in conjunction with biological methods or as adsorbents for dye removal. biorxiv.org Further research is needed to explore the specific use of biogenic nanomaterials for the degradation or adsorption of C.I. Reactive Red 48.
Consortium-Based Approaches for Enhanced Biotransformation
Microbial consortia, composed of multiple bacterial or fungal species, offer a promising approach for the biotransformation and decolorization of reactive dyes like C.I. Reactive Red 48. These consortia can leverage the diverse metabolic capabilities of different microorganisms to achieve more efficient and complete degradation compared to individual strains.
Another bacterial consortium, isolated from a textile effluent treatment plant, showed the ability to decolorize different reactive, direct, and disperse dyes, including Reactive Red M8B, with color removal efficiencies ranging from 24.90% to 96.75% within 7 to 24 hours researchgate.net. The optimal conditions for decolorization of Reactive Red M8B by this consortium included a static condition, a dye concentration of 300 mg/L, pH 7.5, an inoculum size of 3% v/v, and a temperature of 37°C researchgate.net. In a Down Flow Fixed Film Reactor, this consortium achieved COD reduction and color removal in the ranges of 72.07% to 82.22% and 91.20% to 97.82%, respectively researchgate.net.
Research on a bacterial consortium consisting of Shewanella haliotis, Shewanella putrefaciens, and Aeromonas hydrophila demonstrated complete decolorization of 50 ppm C.I. Reactive Red 120 within 4 hours under static conditions with optimized inoculum size and medium composition biotechrep.ir. This consortium exhibited a significantly higher decolorization rate compared to individual isolates biotechrep.ir. The initial cell mass significantly influenced the decolorization process, with an optimum observed at a specific optical density and inoculum size biotechrep.ir. Higher cell densities were noted to potentially lead to the utilization of electrons for oxygen reduction rather than azo bond reduction biotechrep.ir.
Consortia developed from bacteria isolated from textile effluent-affected areas have also shown enhanced decolorization abilities for various reactive dyes, including red dyes. One such consortium was capable of decolorizing 84% of 200 ppm red dye within 24 hours without supplements, and this efficiency increased to 93% with the addition of sodium chloride nih.gov. The optimal pH and temperature for this consortium's activity were found to be 7.5 and 37°C, respectively nih.gov.
These studies highlight the potential of microbial consortia for the effective biotransformation and decolorization of reactive red dyes, offering an environmentally friendly approach for wastewater treatment.
Physicochemical and Advanced Oxidation Processes (AOPs) for Dye Removal
Physicochemical methods and Advanced Oxidation Processes (AOPs) are also employed for the removal of reactive dyes from wastewater. These methods typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH), to break down the complex dye molecules.
Fenton and Photo-Fenton-like Oxidation Systems
Fenton and photo-Fenton processes, which utilize iron ions and hydrogen peroxide to generate hydroxyl radicals, have been explored for the degradation of reactive red dyes.
Heterogeneous Fenton-like catalysis, utilizing solid catalysts containing iron, such as FeZSM-5 zeolite, offers advantages in terms of catalyst recovery and reusability. Studies on the heterogeneous Fenton-like degradation of C.I. Reactive Red 141, a reactive azo dye, using iron-containing ZSM-5 zeolite have been conducted researchgate.netdergipark.org.tr. These studies investigated the effects of various parameters, including dye and hydrogen peroxide concentrations, pH, catalyst loading, and temperature, on the degradation efficiency researchgate.net. It was found that reducing the initial pH had a positive effect on color removal researchgate.net. Complete color removal of C.I. Reactive Red 141 was achieved with various H₂O₂ concentrations over the FeZSM-5 catalyst within 2 hours researchgate.net. The COD reduction was observed to increase with higher catalyst amounts and temperature researchgate.net.
Sono-Fenton processes combine ultrasound irradiation with the Fenton reaction to enhance the generation of reactive species and improve dye degradation. The application of Sono-Nano-Fenton, utilizing zero-valent iron nanoparticles (NZVI) as a catalyst, has been investigated for the degradation of Reactive Red 198 nih.gov. This process achieved 97% degradation efficiency for Reactive Red 198 in 60 minutes nih.gov. The synergy between the ultrasonic process and the Fenton process significantly increased the effectiveness of removing resistant organic pollutants like dyes nih.gov.
UV/H₂O₂ systems involve the photolysis of hydrogen peroxide by UV irradiation to produce hydroxyl radicals, which are potent oxidizing agents. This method has been applied to the decolorization and degradation of reactive dyes, including those in textile wastewater containing C.I. Reactive Red 141 pwr.edu.pl. Studies have shown that UV/H₂O₂ systems can achieve significant decolorization of reactive dyes pjoes.com. The addition of UV accelerates the rate of H₂O₂ photolysis, leading to increased hydroxyl radical formation pjoes.com.
Research on the UV/H₂O₂ process for treating textile wastewater containing C.I. Reactive Red 141 demonstrated that an acidic environment is optimal for efficient decolorization pwr.edu.pl. The fastest decolorization rate was observed at pH 3 pwr.edu.pl. Complete decolorization of 50 ppm C.I. Reactive Red 120 was achieved using a solar-induced photocatalytic process with TiO₂ immobilized on xanthan gum in the presence of H₂O₂ mdpi.com. Increasing the initial concentration of H₂O₂ from 200 to 400 mg/L increased the decolorization efficiency for reactive red dyes mdpi.com.
The effectiveness of UV/H₂O₂ systems can be influenced by factors such as dye concentration, pH, and UV intensity pjoes.com. While H₂O₂ alone may be inefficient, its combination with UV significantly enhances color removal pjoes.com.
Electrochemical oxidation and electro-coagulation are electrochemical methods used for the treatment of dye-containing wastewater. Electrochemical oxidation involves the direct or indirect oxidation of dye molecules at the anode surface, often through the generation of powerful oxidants like hydroxyl radicals or hypochlorite (B82951) mdpi.comresearchgate.net. Electro-coagulation utilizes sacrificial electrodes (commonly iron or aluminum) to generate coagulating species that destabilize and aggregate dye molecules, facilitating their removal by sedimentation or flotation neptjournal.comscirp.org.
Electrochemical degradation experiments on Reactive Red 147 using boron-doped diamond (BDD) electrodes showed that complete decolorization of the dye solution was achieved within minutes under various conditions researchgate.net. The degradation occurred through the action of hydroxyl radicals, persulfate ions, hydrogen peroxide, and ozone near the BDD surface or in the bulk solution researchgate.net. In chloride media, in-situ generated chlorine and hypochlorite also contributed to the oxidation researchgate.net. Acidic conditions and the presence of chlorine/hypochlorite favored the decolorization and mineralization process researchgate.net.
Electro-coagulation has been found to be effective for the removal of color and total organic carbon from reactive dye textile wastewater, even at high pH scirp.org. Iron electrodes are often considered more effective for the removal of reactive dyes compared to aluminum electrodes, which primarily remove color by adsorption neptjournal.com. Studies on the electro-coagulation of reactive red dyes, such as Remazol Red RB 133 and C.I. Reactive Red 221, have demonstrated high color removal efficiencies neptjournal.comclinicsearchonline.org. For C.I. Reactive Red 221, a removal efficiency of 98% was achieved within 15-20 minutes at pH 10 clinicsearchonline.org. The effectiveness of electro-coagulation is significantly influenced by pH, with higher efficacy often observed in alkaline conditions for certain reactive dyes clinicsearchonline.org.
The electrochemical oxidation process can lead to the breakdown of the reactive dye structure, including azo groups and aromatic rings, resulting in a significant reduction in toxicity deswater.com.
Compound Information
| Compound Name | PubChem CID |
| C.I. Reactive Red 48 | 28781 nih.gov |
C.I. Reactive Red 48 is a chemical compound utilized in various industrial applications, particularly in the textile sector. Its presence in wastewater poses environmental challenges due to its complex structure and potential persistence. Research into effective degradation and remediation methods is crucial for mitigating its environmental impact. This article focuses on the degradation of C.I. Reactive Red 48 through consortium-based biological approaches and various physicochemical and advanced oxidation processes.
Consortium-Based Approaches for Enhanced Biotransformation
Microbial consortia, composed of multiple bacterial or fungal species, offer a promising approach for the biotransformation and decolorization of reactive dyes like C.I. Reactive Red 48. These consortia can leverage the diverse metabolic capabilities of different microorganisms to achieve more efficient and complete degradation compared to individual strains.
Another bacterial consortium, isolated from a textile effluent treatment plant, showed the ability to decolorize different reactive, direct, and disperse dyes, including Reactive Red M8B, with color removal efficiencies ranging from 24.90% to 96.75% within 7 to 24 hours researchgate.net. The optimal conditions for decolorization of Reactive Red M8B by this consortium included a static condition, a dye concentration of 300 mg/L, pH 7.5, an inoculum size of 3% v/v, and a temperature of 37°C researchgate.net. In a Down Flow Fixed Film Reactor, this consortium achieved COD reduction and color removal in the ranges of 72.07% to 82.22% and 91.20% to 97.82%, respectively researchgate.net.
Research on a bacterial consortium consisting of Shewanella haliotis, Shewanella putrefaciens, and Aeromonas hydrophila demonstrated complete decolorization of 50 ppm C.I. Reactive Red 120 within 4 hours under static conditions with optimized inoculum size and medium composition biotechrep.ir. This consortium exhibited a significantly higher decolorization rate compared to individual isolates biotechrep.ir. The initial cell mass significantly influenced the decolorization process, with an optimum observed at a specific optical density and inoculum size biotechrep.ir. Higher cell densities were noted to potentially lead to the utilization of electrons for oxygen reduction rather than azo bond reduction biotechrep.ir.
Consortia developed from bacteria isolated from textile effluent-affected areas have also shown enhanced decolorization abilities for various reactive dyes, including red dyes. One such consortium was capable of decolorizing 84% of 200 ppm red dye within 24 hours without supplements, and this efficiency increased to 93% with the addition of sodium chloride nih.gov. The optimal pH and temperature for this consortium's activity were found to be 7.5 and 37°C, respectively nih.gov.
These studies highlight the potential of microbial consortia for the effective biotransformation and decolorization of reactive red dyes, offering an environmentally friendly approach for wastewater treatment.
Physicochemical and Advanced Oxidation Processes (AOPs) for Dye Removal
Physicochemical methods and Advanced Oxidation Processes (AOPs) are also employed for the removal of reactive dyes from wastewater. These methods typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH), to break down the complex dye molecules.
Fenton and Photo-Fenton-like Oxidation Systems
Fenton and photo-Fenton processes, which utilize iron ions and hydrogen peroxide to generate hydroxyl radicals, have been explored for the degradation of reactive red dyes.
Heterogeneous Fenton-like catalysis, utilizing solid catalysts containing iron, such as FeZSM-5 zeolite, offers advantages in terms of catalyst recovery and reusability. Studies on the heterogeneous Fenton-like degradation of C.I. Reactive Red 141, a reactive azo dye, using iron-containing ZSM-5 zeolite have been conducted researchgate.netdergipark.org.tr. These studies investigated the effects of various parameters, including dye and hydrogen peroxide concentrations, pH, catalyst loading, and temperature, on the degradation efficiency researchgate.net. It was found that reducing the initial pH had a positive effect on color removal researchgate.net. Complete color removal of C.I. Reactive Red 141 was achieved with various H₂O₂ concentrations over the FeZSM-5 catalyst within 2 hours researchgate.net. The COD reduction was observed to increase with higher catalyst amounts and temperature researchgate.net.
Sono-Fenton processes combine ultrasound irradiation with the Fenton reaction to enhance the generation of reactive species and improve dye degradation. The application of Sono-Nano-Fenton, utilizing zero-valent iron nanoparticles (NZVI) as a catalyst, has been investigated for the degradation of Reactive Red 198 nih.gov. This process achieved 97% degradation efficiency for Reactive Red 198 in 60 minutes nih.gov. The synergy between the ultrasonic process and the Fenton process significantly increased the effectiveness of removing resistant organic pollutants like dyes nih.gov.
UV/H₂O₂ systems involve the photolysis of hydrogen peroxide by UV irradiation to produce hydroxyl radicals, which are potent oxidizing agents. This method has been applied to the decolorization and degradation of reactive dyes, including those in textile wastewater containing C.I. Reactive Red 141 pwr.edu.pl. Studies have shown that UV/H₂O₂ systems can achieve significant decolorization of reactive dyes pjoes.com. The addition of UV accelerates the rate of H₂O₂ photolysis, leading to increased hydroxyl radical formation pjoes.com.
Research on the UV/H₂O₂ process for treating textile wastewater containing C.I. Reactive Red 141 demonstrated that an acidic environment is optimal for efficient decolorization pwr.edu.pl. The fastest decolorization rate was observed at pH 3 pwr.edu.pl. Complete decolorization of 50 ppm C.I. Reactive Red 120 was achieved using a solar-induced photocatalytic process with TiO₂ immobilized on xanthan gum in the presence of H₂O₂ mdpi.com. Increasing the initial concentration of H₂O₂ from 200 to 400 mg/L increased the decolorization efficiency for reactive red dyes mdpi.com.
The effectiveness of UV/H₂O₂ systems can be influenced by factors such as dye concentration, pH, and UV intensity pjoes.com. While H₂O₂ alone may be inefficient, its combination with UV significantly enhances color removal pjoes.com.
Electrochemical oxidation and electro-coagulation are electrochemical methods used for the treatment of dye-containing wastewater. Electrochemical oxidation involves the direct or indirect oxidation of dye molecules at the anode surface, often through the generation of powerful oxidants like hydroxyl radicals or hypochlorite mdpi.comresearchgate.net. Electro-coagulation utilizes sacrificial electrodes (commonly iron or aluminum) to generate coagulating species that destabilize and aggregate dye molecules, facilitating their removal by sedimentation or flotation neptjournal.comscirp.org.
Electrochemical degradation experiments on Reactive Red 147 using boron-doped diamond (BDD) electrodes showed that complete decolorization of the dye solution was achieved within minutes under various conditions researchgate.net. The degradation occurred through the action of hydroxyl radicals, persulfate ions, hydrogen peroxide, and ozone near the BDD surface or in the bulk solution researchgate.net. In chloride media, in-situ generated chlorine and hypochlorite also contributed to the oxidation researchgate.net. Acidic conditions and the presence of chlorine/hypochlorite favored the decolorization and mineralization process researchgate.net.
Electro-coagulation has been found to be effective for the removal of color and total organic carbon from reactive dye textile wastewater, even at high pH scirp.org. Iron electrodes are often considered more effective for the removal of reactive dyes compared to aluminum electrodes, which primarily remove color by adsorption neptjournal.com. Studies on the electro-coagulation of reactive red dyes, such as Remazol Red RB 133 and C.I. Reactive Red 221, have demonstrated high color removal efficiencies neptjournal.comclinicsearchonline.org. For C.I. Reactive Red 221, a removal efficiency of 98% was achieved within 15-20 minutes at pH 10 clinicsearchonline.org. The effectiveness of electro-coagulation is significantly influenced by pH, with higher efficacy often observed in alkaline conditions for certain reactive dyes clinicsearchonline.org.
The electrochemical oxidation process can lead to the breakdown of the reactive dye structure, including azo groups and aromatic rings, resulting in a significant reduction in toxicity deswater.com.
Photocatalytic Degradation Using Novel Composite Materials (e.g., TiO₂/Xanthan Gum)
Photocatalytic degradation has emerged as a promising advanced oxidation process for the removal of recalcitrant organic pollutants like reactive dyes from wastewater. This method typically involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV or visible light, generates reactive species capable of breaking down dye molecules.
Recent research has explored the use of novel composite materials to enhance the efficiency and applicability of photocatalysis. One such composite involves the immobilization of TiO₂ on a natural polymer matrix like xanthan gum (TiO₂/XG). Studies investigating the solar-induced photocatalytic degradation of reactive red and reactive turquoise dyes using TiO₂ immobilized in xanthan gum have shown significant degradation efficiencies. For instance, an immobilized TiO₂/XG catalyst demonstrated degradation activities of 92.5% for reactive red dye and 90.8% for reactive turquoise dye within 120 minutes under solar light. The enhanced photocatalytic ability of the TiO₂/XG composite is attributed to the high surface area of the nanoparticles and potentially lower band gap energy. The process is influenced by parameters such as pH, dye concentration, catalyst concentration, and the presence of oxidizing agents like H₂O₂. Optimum conditions reported for the degradation of reactive red dye using TiO₂/XG included pH 5, a dye concentration of 25 mg/L, a TiO₂/XG concentration of 25 mg/L, and a H₂O₂ concentration of 400 mg/L. The degradation followed a Langmuir–Hinshelwood pseudo-first-order kinetic model.
Adsorption-Based Removal Strategies
Adsorption is a widely used technique for dye removal due to its cost-effectiveness and efficiency, particularly for lower dye concentrations. This method involves the transfer of dye molecules from the aqueous phase onto the surface of a solid adsorbent material.
Development of Novel Adsorbents from Agricultural Waste (e.g., Coconut Coir Carbon, Maize Silk)
The utilization of agricultural waste materials for the development of low-cost adsorbents has gained considerable attention. These materials are often abundant, renewable, and can be converted into effective adsorbents through various activation methods.
Activated carbon prepared from coconut coir has been investigated for the removal of reactive red dyes from aqueous solutions. Studies have shown that coconut coir carbon can effectively adsorb reactive dyes, with the adsorption efficiency influenced by factors such as initial dye concentration, pH, and adsorbent dose. For example, activated carbons derived from coconut tree flower and jute fiber showed significant adsorption capacities for a reactive red dye, with quantitative removal achieved under strongly acidic conditions. The adsorption capacity increased with increasing initial dye concentration. Coconut coir activated carbon has demonstrated higher adsorption capacity for some reactive dyes compared to commercial activated carbon.
Maize silk (corn silk), another readily available agricultural waste, has also been explored as an adsorbent for reactive dyes, including reactive red variants. Research indicates that maize silk can be an effective and economical adsorbent for reactive dye removal. Studies on the adsorption of Reactive Red 218 using maize silk reported maximum adsorption capacities under specific conditions of adsorbent dose, initial dye concentration, pH, and temperature. The removal efficiency is linked to the effective pH of the solution.
Adsorption onto Activated Carbon and Ion Exchange Resins
Activated carbon is a well-established adsorbent known for its high surface area and porous structure, making it effective for the removal of various dyes, including reactive dyes. Its effectiveness in removing a wide range of reactive dyes and its commercial availability make it a reliable option for dye removal. However, the cost and regeneration challenges of activated carbon can be limitations.
While ion exchange resins were mentioned in the initial search queries, the provided search results did not offer specific details on their application for the removal of C.I. Reactive Red 48 or other reactive red dyes within the scope of the provided outline sections. Research on reactive dye removal using ion exchange often focuses on different dye classes or is not detailed in the provided snippets. Therefore, the discussion in this subsection will primarily focus on activated carbon based on the available search results.
Kinetic and Isotherm Modeling of Adsorption Processes
Understanding the kinetics and isotherms of the adsorption process is crucial for designing and optimizing adsorption-based treatment systems. Kinetic models describe the rate of dye uptake by the adsorbent, while isotherm models describe the equilibrium relationship between the amount of dye adsorbed onto the solid phase and the concentration of dye remaining in the liquid phase at a constant temperature.
Studies on the adsorption of reactive red dyes onto various adsorbents, including activated carbons from agricultural waste, have frequently employed kinetic and isotherm modeling. The pseudo-second-order kinetic model has been reported to fit the adsorption kinetics of reactive red dyes on adsorbents like activated carbon from coconut tree flower and jute fiber. This suggests that the adsorption rate is controlled by a chemisorption process. Other studies have also found the pseudo-second-order model to be a good fit for reactive dye adsorption kinetics.
Regarding adsorption isotherms, the Langmuir and Freundlich models are commonly used to describe the equilibrium data. The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich isotherm model describes multilayer adsorption on a heterogeneous surface. Research on reactive red dye adsorption onto materials like coconut coir activated carbon and clay-biochar composites has shown good correlation with the Langmuir isotherm, suggesting monolayer adsorption as a dominant mechanism in those cases. Other studies have found the Freundlich or Temkin models to be better fits depending on the specific dye and adsorbent.
Interactive Table: Adsorption Isotherm and Kinetic Models for Reactive Red Dyes
| Adsorbent Type | Reactive Red Dye (Example) | Isotherm Model Fit (Common) | Kinetic Model Fit (Common) | Key Findings / Notes | Source(s) |
| Coconut Tree Flower Carbon | Reactive Red | Langmuir | Pseudo-second-order | Adsorption favored at acidic pH; chemisorption suggested. | |
| Jute Fibre Carbon | Reactive Red | Langmuir | Pseudo-second-order | Adsorption favored at acidic pH; chemisorption suggested. | |
| Coconut Coir Activated Carbon | Remazol Red F-3B | Langmuir, Freundlich | Not specified in snippet | Higher capacity than commercial activated carbon reported for Remazol Red F-3B. | |
| Activated Carbon (Plantain Leaf Sheath) | Reactive Red 141 | Langmuir, Freundlich, Temkin | Pseudo-first/second-order, etc. | Effectiveness demonstrated; optimum conditions determined. | |
| Clay–Biochar Composites (Bagasse) | Reactive Brilliant Red X-3B | Langmuir | Pseudo-second-order | Monolayer adsorption dominant; synergistic effect observed. | |
| Chitosan Treated Cotton Fabric | Remazol Red RR | Langmuir | Pseudo-second-order | Monolayer adsorption suggested; influenced by pH. | |
| Various Adsorbents | Reactive Dyes (General) | Langmuir, Freundlich | Pseudo-second-order | Pseudo-second-order often fits reactive dye adsorption kinetics. | |
| Corn Silk | Reactive Red 218 | Temkin, Freundlich | Not specified in snippet | Effective and economical adsorbent; pH-dependent removal efficiency. |
Coagulation/Flocculation Technologies
Coagulation-flocculation is a conventional chemical treatment process used to remove suspended solids and colloidal particles, including dyes, from wastewater. This method involves the addition of coagulants, which destabilize dye molecules and suspended particles, followed by flocculants, which aggregate the destabilized particles into larger flocs that can be easily separated by sedimentation or filtration.
Coagulation-flocculation has been employed for the treatment of reactive dye wastewaters, and studies have shown high color removal efficiencies. For example, using ferric chloride hexahydrate as a coagulant, a coagulation-flocculation process achieved more than 99.5% color removal for reactive dye wastewaters containing C.I. Reactive Red 45 and C.I. Reactive Green 8. The efficiency of the process is influenced by factors such as pH and coagulant concentration. While effective for color removal, coagulation-flocculation can produce a significant amount of toxic sludge and may not effectively remove all dissolved organic matter or heavy metals. Therefore, it is often used as a pre-treatment step or in combination with other methods to meet stringent discharge standards.
Membrane Filtration Techniques
Membrane filtration techniques, such as nanofiltration (NF) and ultrafiltration (UF), can be employed for the removal of reactive dyes from wastewater based on size exclusion and charge interactions. These methods can effectively separate dye molecules from water, producing a high-quality permeate.
Kinetic Modeling and Mechanistic Studies of Degradation Processes
Understanding the kinetics and mechanisms of C.I. Reactive Red 48 degradation is essential for developing effective treatment strategies. Various advanced oxidation processes (AOPs) and biological methods have been investigated for their ability to break down this recalcitrant dye.
Reaction Rate Constant Determination for Hydrolysis and Degradation
The degradation of reactive dyes, including C.I. Reactive Red 48, often follows pseudo-first-order kinetics under specific conditions, particularly in advanced oxidation processes and some biological treatments. This indicates that the degradation rate is directly proportional to the concentration of the dye.
Studies investigating the degradation kinetics of similar reactive red dyes, such as Reactive Red 141 and Reactive Red 195, have reported pseudo-first-order kinetics for processes like anaerobic degradation with specific carbon sources and photocatalytic degradation. jeb.co.inpwr.edu.pl For instance, the decolorization kinetics of C.I. Reactive Red 141 using modified starch and polyvinyl alcohol as carbon sources followed first-order kinetics, while acrylic size resulted in zero-order kinetics. jeb.co.in In photocatalytic degradation using TiO2/MWCNT, the kinetic studies also obeyed pseudo-first-order kinetics, discussed in terms of the Langmuir–Hinshelwood kinetic model. pwr.edu.pl
Hydrolysis is another important degradation pathway for reactive dyes, particularly those containing hydrolyzable groups like the vinyl sulfone or chlorotriazine moieties. The rate of hydrolysis is influenced by temperature and pH. europa.eu For reactive dyes with a 2-sulfatoethylsulfone moiety, the half-life at pH 9 can be extrapolated to about 2.5 hours at 25°C. europa.eu At higher temperatures and alkaline pH conditions typical of dyeing processes (e.g., 60°C and pH 10-11), the dye is expected to be completely hydrolyzed. europa.eu While specific hydrolysis rate constants for C.I. Reactive Red 48 were not extensively detailed in the search results, studies on similar reactive dyes provide insight into the factors influencing hydrolysis rates. fkit.hrlodz.pl
Influence of Environmental Parameters on Degradation Efficiency (e.g., pH, Temperature, Initial Concentration)
Environmental parameters significantly impact the efficiency of C.I. Reactive Red 48 degradation across different treatment methods.
pH: pH plays a crucial role, particularly in AOPs. For example, in the photo-Fenton process, an optimal pH of 3 was found for the removal of Reactive Red dye. jeeng.net Higher pH values can accelerate the decomposition of ozone, leading to the production of more reactive radicals, which can enhance COD removal in ozonation processes. bas.bg However, very high pH can also lead to the scavenging of hydroxyl radicals by carbonate and sulfate (B86663) ions, potentially decreasing the degradation rate. rsc.org In biological degradation, the optimal pH can vary depending on the microbial strain. A study on the decolorization of Reactive Red 11 by Lysinibacillus boronitolerans CMGS-2 showed excellent degradation in alkaline conditions, with optimal decolorization at pH 8 and 9. ijcmas.com Photocatalytic degradation using TiO2/XG composite showed increased efficiency from pH 3 to 5, with maximum removal at pH 5. mdpi.com
Temperature: Temperature generally influences reaction rates. Higher temperatures can increase the rate of degradation in both biological and chemical processes, up to a certain point where enzyme activity or the stability of the oxidizing agent might be affected. For instance, the decolorization of Reactive Red 11 by Lysinibacillus boronitolerans CMGS-2 was effective over a broad temperature range of 30-45°C, with optimal results around 30-40°C. ijcmas.comnih.gov In photo-Fenton processes, increasing temperature from 20 to 45°C increased the removal efficiency of Reactive Red dye. jeeng.net
Initial Concentration: The initial concentration of the dye can affect the degradation rate and efficiency. In some processes, higher initial dye concentrations can lead to a decrease in the decolorization rate. jeb.co.in This might be due to the saturation of active sites on a catalyst or enzyme, or the accumulation of inhibitory intermediate products. For example, in UV-based advanced oxidation processes, increasing the initial dye concentration from 100 mg/L to 300 and 500 mg/L decreased the color removal efficiency. pjoes.com
Other factors like the concentration of oxidizing agents (e.g., H2O2, ozone), catalyst dosage, and the presence of other substances in the wastewater can also influence degradation efficiency. jeeng.netbas.bgmdpi.com
Here is a summary of the influence of environmental parameters on the degradation of reactive red dyes, based on the search results:
| Parameter | Effect on Degradation Efficiency (General Trends) | Notes |
| pH | Varies depending on the process; often an optimal range exists. | Acidic pH favored in Fenton/photo-Fenton; Alkaline pH can be optimal for some biological treatments and ozonation. jeeng.netbas.bgijcmas.com |
| Temperature | Generally increases with temperature up to an optimum. | Can affect enzyme activity in biological processes and stability of chemicals. jeeng.netijcmas.comnih.gov |
| Initial Concentration | Can decrease efficiency at higher concentrations. | Potential reasons include saturation of active sites or intermediate inhibition. jeb.co.inpjoes.com |
Degradation Intermediates and Final Product Characterization
The degradation of C.I. Reactive Red 48 and similar reactive azo dyes involves the breakdown of the complex dye molecule into simpler compounds. The specific intermediates and final products depend heavily on the degradation method employed.
A key step in the degradation of azo dyes is the cleavage of the azo bond (-N=N-), which is responsible for the color. This cleavage can occur symmetrically or asymmetrically, leading to the formation of aromatic amines. chem-soc.si
In biological degradation, studies on Reactive Red 141 have identified intermediates such as naphthalene (B1677914) diazonium, 1,3,5-triazine (B166579), p-dinitrobenzene, and 2-nitroso naphthol. chem-soc.si Another study on Reactive Red 141 biotransformation by Paenibacillus terrigena KKW2-005 identified sodium 3-diazenylnaphthalene-1,5-disulfonate, sodium naphthalene-2-sulfonate, 4-chloro-1,3,5-triazin-2-amine, and N1-(1,3,5-triazin-2-yl) benzene-1,4-diamine as metabolites. nih.gov Microbial degradation of Reactive Red by Pseudomonas spp. MPS-79 has been shown to produce 4-amino, 3-hydronapthalenesulphonic acid and 4-aminobenzenesulphonate (sulphanilic acid) as intermediates, which can be further degraded to α-ketoglutaric acid. omicsonline.org
Advanced oxidation processes like photo-Fenton can lead to the formation of various aromatic intermediate compounds of different sizes and complexity. acs.org For a reactive brilliant red dye (Reactive Brilliant Red X-3B), intermediates were degraded, and ions like Cl-, SO42-, and NO3- were detected as the reaction proceeded, indicating mineralization. mdpi.com The triazinyl group, often present in reactive dyes like C.I. Reactive Red 48, can be resistant to degradation. acs.orgmdpi.com Short-chain carboxylic acids can also be formed as intermediates before complete mineralization to CO2 and water. acs.org
The characterization of degradation intermediates and products is often performed using analytical techniques such as UV-Vis spectrophotometry, Fourier-transform infrared spectroscopy (FTIR), Gas chromatography-mass spectroscopy (GC-MS), and Liquid chromatography-mass spectrometry (LC-MS). nih.govchem-soc.siomicsonline.orgacs.orgresearchgate.netneptjournal.com These techniques help in elucidating the degradation pathways.
Summary of Degradation Intermediates and Products:
Azo bond cleavage: Leads to aromatic amines. chem-soc.si
Biological Degradation: Aromatic amines, sulfonated products, and potentially ring opening products like α-ketoglutaric acid. nih.govchem-soc.siomicsonline.org
Advanced Oxidation Processes: Various aromatic compounds, short-chain carboxylic acids, and inorganic ions (Cl-, SO42-, NO3-) from the breakdown of the dye structure. Recalcitrant moieties like the triazine ring may persist. acs.orgmdpi.com
Interaction of C.i. Reactive Red 48 with Substrates and Material Science Research
Investigation of Dye-Fiber Interaction Mechanisms
The primary interaction mechanism of reactive dyes with cellulosic fibers is the formation of covalent bonds. However, other interactions, such as electrostatic forces, also play a significant role, particularly with modified fibers.
A defining feature of reactive dyes like C.I. Reactive Red 48 is their ability to form covalent bonds with the hydroxyl (-OH) groups present in the cellulose (B213188) polymer chains of fibers such as cotton cymitquimica.comcottoninc.combhagwaticolours.com. This chemical reaction leads to the dye molecule becoming a permanent part of the fiber structure, which is the basis for the excellent wash fastness characteristic of reactive dyes bhagwaticolours.comnih.gov. The reaction typically necessitates an alkaline environment to activate the hydroxyl groups in cellulose, rendering them more nucleophilic for the reaction with the dye's reactive group cottoninc.comnih.govmdpi.com. The mechanism generally involves a nucleophilic substitution or addition reaction between the activated cellulose hydroxyl and the electrophilic center on the dye molecule evitachem.commedcraveonline.com. The specific type of reactive group on the dye influences the precise reaction pathway and the stability of the resulting covalent bond cottoninc.commdpi.com.
Reactive dyes, including C.I. Reactive Red 48, typically carry anionic charges due to the presence of sulfonate groups in their structure mdpi.commedcraveonline.com. Cellulosic fibers in an aqueous dyeing medium also tend to develop a negative surface charge, leading to electrostatic repulsion between the dye and the fiber mdpi.commedcraveonline.comresearchgate.net. This repulsion hinders dye exhaustion onto the fiber and traditionally requires the addition of large quantities of electrolytes (salts) to the dye bath to screen these charges and promote dye uptake mdpi.commedcraveonline.comresearchgate.net.
Cationization of cotton involves chemically modifying the cellulose fiber to introduce positively charged sites nih.govscispace.comhilarispublisher.com. This modification enhances the electrostatic attraction between the anionic reactive dye molecules and the fiber surface nih.govscispace.comhilarispublisher.commdpi.com. The increased attractive forces lead to significantly improved dye exhaustion and fixation, often enabling dyeing with reduced salt concentrations or even under salt-free conditions nih.govscispace.comhilarispublisher.commdpi.com. Studies on cationized cotton dyed with reactive dyes have demonstrated higher color strength values compared to conventionally dyed cotton, highlighting the positive impact of electrostatic interactions in these systems nih.gov.
The molecular structure of a reactive dye plays a crucial role in determining its dyeing properties, including its solubility, diffusion behavior, exhaustion, and fixation efficiency mdpi.commdpi.com. Key structural features that influence performance include the nature and number of reactive groups, the chromophore structure, and the type and number of water-solubilizing groups, such as sulfonate groups mdpi.commdpi.com.
Spectroscopic Investigations of Dye-Polymer Complexes and Adsorption Layers
Spectroscopic techniques are indispensable tools for gaining a deeper understanding of the interactions between reactive dyes and fibers or associated polymeric materials. Techniques such as UV-Vis spectroscopy are commonly used to monitor dye concentration in the dye bath, allowing for the determination of dye exhaustion and the calculation of color strength (K/S values) on the dyed fabric mdpi.comcellulosechemtechnol.ro.
Infrared spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, can provide information about the chemical bonds formed between the dye and the fiber, as well as interactions between the dye and polymeric modifiers mdpi.commdpi.com. Changes in the characteristic absorption bands of specific functional groups in both the dye and the fiber or polymer can indicate the formation of covalent bonds or the presence of ionic or other intermolecular interactions mdpi.commdpi.com. These spectroscopic investigations contribute to elucidating the mechanisms of dye adsorption, diffusion, and fixation at a molecular level.
Optimization of Dyeing Processes for Enhanced Performance
Optimizing the dyeing process is essential for achieving desired color yields, improving dye fixation, reducing chemical and water consumption, and minimizing environmental impact. Numerous parameters influence the efficiency of reactive dyeing, including dye concentration, electrolyte concentration, alkali concentration, dyeing temperature, time, and the material-to-liquor ratio researchgate.netcellulosechemtechnol.roscribd.com.
Research focuses on determining the optimal levels of these parameters for specific reactive dyes and fiber types to maximize dye exhaustion and fixation while minimizing hydrolysis researchgate.netcellulosechemtechnol.roscribd.com. For instance, studies have investigated the effect of varying dye and salt concentrations on dye uptake and color strength cellulosechemtechnol.ro. The pH of the dye bath, controlled by alkali addition, is critical for initiating the covalent bonding reaction cottoninc.comnih.govmdpi.comscribd.com. Temperature and dyeing time influence the rate of dye diffusion into the fiber and the rate of the fixation reaction cottoninc.comwordpress.com.
Advanced dyeing techniques, such as cold pad-batch dyeing and ultrasonic dyeing, are explored to improve efficiency and reduce resource consumption researchgate.netmade-in-china.comgoogle.com. Cold pad-batch dyeing allows for fixation at lower temperatures over a longer period, offering energy savings google.com. Ultrasonic dyeing utilizes ultrasound to enhance mass transfer and accelerate the dyeing process researchgate.net. Optimization efforts aim to achieve high "right first time" (RFT) performance, reducing the need for costly re-dyeing and minimizing waste scribd.com.
Studies on Dye Stability in Ink Formulations
Reactive dyes, including variations of Reactive Red, are utilized in ink formulations, particularly for digital textile printing applications chemprogroup.comshrirajind.comurmitchem.com. In this context, the stability of the dye within the ink formulation is paramount for reliable printing performance, consistent color output, and preventing issues such as print head clogging rsc.orgresearchgate.netgoogle.com.
Studies on dye stability in ink formulations investigate the factors that influence the physical and chemical integrity of the dye in the liquid phase over time. These factors include the compatibility of the dye with other ink components (solvents, humectants, binders, surfactants), pH, temperature, and exposure to light and air rsc.orgresearchgate.net. Research involves monitoring changes in ink properties such as viscosity, surface tension, particle size (if applicable), and color characteristics during storage rsc.orgresearchgate.net. The goal is to develop ink formulations that maintain the dye in a stable, soluble, and reactive state until it is deposited onto the fabric, where it can then react and fix covalently google.com. The type and concentration of co-solvents and additives play a significant role in achieving the desired ink stability and print performance rsc.orgresearchgate.net.
Advanced Analytical and Spectroscopic Research Methodologies for C.i. Reactive Red 48
Spectrophotometric Monitoring of Decolorization (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectrophotometry is a primary and accessible technique for real-time monitoring of the decolorization process of reactive dyes like C.I. Reactive Red 48. The methodology is based on the principle that the intensity of the color of a dye solution is proportional to its concentration. The chromophore of the dye, the part of the molecule responsible for its color (often the azo bond, -N=N-), absorbs light at a specific wavelength in the visible spectrum.
The decolorization efficiency is determined by measuring the decrease in the absorbance at the dye's maximum absorption wavelength (λmax). For red reactive dyes, this peak is typically in the range of 510-540 nm. For instance, the λmax for a similar dye, Procion Red MX-5B, is noted at 538 nm researchgate.net. The degradation of the dye leads to the cleavage of the chromophoric group, resulting in a decrease in the absorbance peak's intensity. An increase in absorbance in the UV region can also indicate the formation of aromatic amine intermediates, confirming the degradation process. jabsonline.org
The percentage of decolorization can be calculated using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
This method is widely used in studies involving various degradation techniques, such as advanced oxidation processes (AOPs), electrochemical degradation, and bioremediation, to quantify the rate and extent of color removal. researchgate.netnih.gov
Table 1: Typical UV-Vis Absorption Maxima for Red Reactive Dyes
| Dye Name | Maximum Absorption Wavelength (λmax) |
|---|---|
| Red-5B | 512 nm worldwidejournals.com |
| Reactive Red 152 | 554 nm nih.gov |
| Procion Red MX-5B | 538 nm researchgate.net |
| C.I. Reactive Red 120 | 536 nm mdpi.com |
This table presents λmax values for closely related red reactive dyes to illustrate the typical absorption range for spectrophotometric analysis.
Chromatographic Techniques for Product Analysis
Chromatographic techniques are indispensable for separating, identifying, and quantifying the parent dye molecule and the various intermediate and final products formed during its degradation.
High-Performance Liquid Chromatography (HPLC) for Degradation Monitoring and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to monitor the degradation of C.I. Reactive Red 48 and assess the purity of dye samples. In degradation studies, HPLC analysis typically shows a decrease in the peak corresponding to the parent dye over time, along with the emergence of new peaks representing degradation products. jabsonline.org
The method often employs a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. wisa.org.za A Diode Array Detector (DAD) or UV-Vis detector is used to monitor the eluent at various wavelengths corresponding to the dye and its expected byproducts. jabsonline.org The disappearance of the dye's characteristic peak and the appearance of new peaks at different retention times confirm the transformation of the parent molecule into other compounds. jabsonline.orgnih.gov
Table 2: Example HPLC Method Parameters for Reactive Dye Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Lichrosorb C18, Reverse Phase | wisa.org.za |
| Mobile Phase | 58% water / 42% acetonitrile with additives | wisa.org.za |
| Flow Rate | 1.0 mL/min | jabsonline.orgwisa.org.za |
| Detector | UV-Vis or Diode Array Detector (DAD) | jabsonline.orgwisa.org.za |
| Wavelengths | 254 nm, 290 nm, 540 nm (red) | jabsonline.orgwisa.org.za |
| Temperature | 28-30°C | jabsonline.orgwisa.org.za |
This table provides representative parameters used in the HPLC analysis of reactive dyes.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective qualitative technique used for the analysis of dye degradation. jabsonline.org It is effective for separating the original dye from its degradation products based on their different polarities and affinities for the stationary phase (e.g., silica gel) and the mobile phase (eluent). jabsonline.orgsdc.org.uk
In a typical analysis, a sample of the reaction mixture is spotted on a TLC plate, which is then developed in a suitable eluent system. The degradation of the dye is confirmed by the disappearance of the spot corresponding to the parent dye and the appearance of new spots, often colorless but sometimes visible under UV light, which correspond to the breakdown products. jabsonline.org The retention factor (Rf) values are used to characterize the different separated compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to identify volatile and semi-volatile organic compounds formed during the degradation of C.I. Reactive Red 48. Since many degradation products, such as aromatic amines, are not sufficiently volatile for direct GC analysis, a derivatization step is often required. nih.gov Silylation is a common derivatization technique that increases the volatility and thermal stability of the metabolites. nih.gov
In GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component. The mass spectrum acts as a "molecular fingerprint," and by comparing it to spectral libraries (e.g., NIST), the chemical structures of the degradation metabolites can be identified. nih.gov This technique is crucial for elucidating the degradation pathway of the dye. nih.govresearchgate.net
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of TLC that offers higher resolution, sensitivity, and reproducibility. It is used for the qualitative analysis of dye degradation processes. jabsonline.org The principle is similar to conventional TLC, involving the separation of components on a high-performance stationary phase. HPTLC can effectively resolve the parent dye from its various breakdown products, providing clearer evidence of biodegradation or chemical degradation. jabsonline.org The assimilation of degraded metabolites by microorganisms can also be inferred from HPTLC analysis. jabsonline.org
Infrared Spectroscopy for Structural Changes (FTIR, ATR-FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for identifying the functional groups present in a molecule and monitoring changes in its chemical structure. When C.I. Reactive Red 48 undergoes degradation, FTIR analysis can confirm the alteration of specific chemical bonds. The analysis is performed by comparing the FTIR spectrum of the dye before treatment with the spectrum of the degradation products.
Key structural changes observed during the degradation of azo dyes include:
Disappearance of Azo Bond Peak: The peak corresponding to the azo bond (-N=N-) stretching, typically found around 1630-1575 cm⁻¹, diminishes or disappears, indicating the cleavage of the chromophore. nih.govmdpi.com
Changes in Amine Groups: Alterations in peaks related to N-H stretching (around 3400-3800 cm⁻¹) and N-H bending (around 1560 cm⁻¹) can indicate the formation of aromatic amines. nih.gov
Loss of Sulphone Groups: The degradation process may also show the cleavage of sulfonate groups (SO₃), which are common in reactive dyes for water solubility.
Breakage of Aromatic Rings: Significant changes in the fingerprint region (below 1500 cm⁻¹) can suggest the breakdown of the complex aromatic structure of the dye molecule. jabsonline.org
Table 3: Key FTIR Spectral Peaks in Azo Dye Degradation Analysis
| Wavenumber (cm⁻¹) | Bond/Functional Group | Indication during Degradation | Source |
|---|---|---|---|
| 3400-3800 | N-H Stretching (Amines) | Appearance or change indicates amine formation | nih.gov |
| 1630-1575 | -N=N- Stretching (Azo bond) | Disappearance indicates chromophore cleavage | mdpi.com |
| ~1560 | N-H Bending (Amines) | Appearance or change indicates amine formation | nih.gov |
| 1200-1000 | S=O Stretching (Sulfonates) | Disappearance indicates loss of sulphone groups | jabsonline.org |
This table summarizes important functional groups and their characteristic FTIR peaks relevant to the structural analysis of C.I. Reactive Red 48 and its degradation products.
Mass Spectrometry (MS) for Molecular Weight and Product Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds. In the analysis of C.I. Reactive Red 48 and its related products, such as hydrolysis byproducts or manufacturing intermediates, MS provides crucial information by measuring the mass-to-charge ratio (m/z) of ionized molecules. libretexts.org
High-performance liquid chromatography (HPLC) is often coupled with tandem mass spectrometry (MS/MS) for the analysis of reactive dyes. nih.govresearchgate.net This combination allows for the separation of complex mixtures before the components are introduced into the mass spectrometer for analysis. wisa.org.za Techniques like electrospray ionization (ESI) are particularly suited for polar and thermally unstable molecules like reactive dyes, generating ions with minimal fragmentation. researchgate.netepa.gov
The analysis of C.I. Reactive Red 48 by MS would yield a mass spectrum where the peak with the highest m/z value typically corresponds to the molecular ion [M]⁺ or [M-H]⁻, directly confirming its molecular weight. Further structural information is obtained through fragmentation analysis. libretexts.org The molecular ion, being energetically unstable, can break apart into smaller, characteristic fragment ions. libretexts.org By analyzing the m/z values of these fragments, the different structural components of the dye molecule can be identified.
For a reactive dye like C.I. Reactive Red 48, which is an azo dye containing a triazine ring, fragmentation patterns would be expected to arise from the cleavage of specific bonds. epa.govlibretexts.org
Key Fragmentation Points in a Reactive Azo Dye:
Azo Bond Cleavage: The -N=N- bond is a common point of fragmentation in azo dyes. epa.gov
Triazine Ring Fragmentation: The reactive chlorotriazine or vinyl sulfone group will produce characteristic fragment ions.
Cleavage of Bridging Groups: Bonds connecting the chromophore to the reactive group can also cleave.
Loss of Substituents: Fragmentation can occur through the loss of smaller groups like sulfonate groups (-SO₃).
The resulting data allows for the unambiguous identification of the parent dye and the characterization of impurities or degradation products, which is vital for quality control and for studying the dye's behavior during and after the dyeing process. wisa.org.za
Table 1: Expected Mass Spectrometry Data for C.I. Reactive Red 48 Analysis
This table is illustrative and based on general principles of mass spectrometry for reactive dyes.
| Analysis Target | Expected MS Result | Significance |
| Molecular Weight | A prominent molecular ion peak (e.g., [M-H]⁻) corresponding to the exact mass of the dye. | Confirms the identity and purity of the compound. |
| Chromophore Structure | Fragment ions corresponding to the stable aromatic/naphthalene (B1677914) parts of the molecule. | Elucidates the core structure of the colored part of the dye. |
| Reactive Group | Fragment ions characteristic of the chlorotriazine moiety. | Confirms the identity and integrity of the reactive group responsible for fiber bonding. |
| Hydrolysis Product | A molecular ion peak corresponding to the dye with the chlorine atom on the triazine ring replaced by a hydroxyl (-OH) group. | Identifies the presence of inactivated dye, which can affect dyeing efficiency. |
X-ray Photoelectron Spectroscopy (XPS) for Surface Interaction Studies
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. nih.gov This makes it an invaluable tool for studying the interaction between C.I. Reactive Red 48 and textile substrates like cotton. preprints.org By analyzing the surface of the dyed fabric, XPS can provide direct evidence of the dye's presence and insights into the nature of the chemical bond formed between the dye and the fiber. researchgate.netresearchgate.net
In a typical XPS analysis of a textile dyed with C.I. Reactive Red 48, the surface is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, and from this, the binding energy can be calculated. eag.com Each element has a unique set of binding energies, allowing for elemental identification. Furthermore, small shifts in these binding energies (chemical shifts) provide information about the chemical environment and oxidation state of the atoms. eag.comrsc.org
For C.I. Reactive Red 48 on a cellulose (B213188) (cotton) substrate, high-resolution scans of specific elemental regions are of particular interest:
N 1s and Cl 2p: The presence of nitrogen and chlorine peaks would confirm the presence of the dye on the fiber surface, as these elements are part of the dye's triazine ring structure but are absent in pure cellulose.
S 2p: A signal in the sulfur region would correspond to the sulfonate (-SO₃H) groups on the dye molecule, which are crucial for its solubility. preprints.org
C 1s: The high-resolution C 1s spectrum is complex and can be deconvoluted into several peaks representing different chemical environments of carbon. eag.com For dyed cotton, this includes C-C and C-H bonds from the cellulose backbone and the dye, C-O bonds from cellulose, and potentially new peaks corresponding to the C-N bonds formed between the dye and the fiber. researchgate.net This provides evidence of the covalent bond formation.
O 1s: The O 1s spectrum can also be analyzed to understand the interactions involving the hydroxyl groups of cellulose and functional groups on the dye molecule.
By comparing the XPS spectra of undyed and dyed fabrics, researchers can quantify the amount of dye on the surface and confirm the covalent attachment, which is the defining characteristic of reactive dyes. preprints.org
Table 2: Representative Binding Energies for XPS Analysis of a Reactive Dye on Cotton
| Element (Core Level) | Functional Group | Representative Binding Energy (eV) | Significance for C.I. Reactive Red 48 Analysis |
| C 1s | C-C, C-H (Cellulose/Dye) | ~284.8 | Main component of substrate and dye. |
| C-O (Cellulose) | ~286.5 | Characteristic of the cellulose backbone. | |
| O-C-O (Cellulose) | ~288.0 | Characteristic of the cellulose backbone. | |
| C-N (Dye-Fiber Bond) | ~286.0 - 287.0 | Indicates covalent bond formation between dye and fiber. | |
| N 1s | Azo (-N=N-), Triazine Ring | ~399.0 - 401.0 | Unambiguous indicator of the dye's presence on the surface. |
| S 2p | Sulfonate (-SO₃⁻) | ~168.0 - 169.0 | Confirms the presence of the dye's solubilizing groups. |
| Cl 2p | C-Cl (Triazine Ring) | ~200.0 - 201.0 | Indicates the presence of unreacted or partially reacted dye. |
Inductively Coupled Plasma/Atomic Emission Spectroscopy (ICP-AES) for Purity Analysis
Inductively Coupled Plasma/Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), is a highly sensitive analytical technique used for the determination of trace elements in a sample. wikipedia.orgdrawellanalytical.com In the context of C.I. Reactive Red 48, ICP-AES is primarily employed for purity analysis, specifically to detect and quantify trace metal impurities. nih.gov These impurities can originate from raw materials, catalysts used during synthesis, or corrosion from manufacturing equipment. Ensuring low levels of specific metals is critical for meeting quality standards and regulatory requirements.
The principle of ICP-AES involves introducing a liquid sample (in this case, a dissolved solution of the dye) into a high-temperature plasma source, typically made of argon gas, with temperatures ranging from 6,000 to 10,000 K. wikipedia.orgtaylorandfrancis.com At these temperatures, the sample is desolvated, vaporized, and atomized. The atoms and ions of the elements present are excited to higher energy levels. As they relax back to their ground state, they emit light at wavelengths characteristic of each specific element. xrfscientific.comshimadzu.com An optical spectrometer separates these wavelengths, and the intensity of the emitted light at each characteristic wavelength is measured, which is directly proportional to the concentration of that element in the sample. wikipedia.org
ICP-AES is a powerful tool for multi-element analysis, capable of simultaneously measuring the concentrations of dozens of elements. whitman.eduresearchgate.net For C.I. Reactive Red 48, purity analysis would focus on detecting metals that are known to be common impurities in dye manufacturing, such as copper, iron, chromium, nickel, and lead. The presence of these metals, even in trace amounts, can affect the dye's shade, performance, and toxicological profile. ICP-AES provides the high sensitivity (parts per million to parts per billion range) and precision required for this quality control application. unsw.edu.audrawellanalytical.com
Table 3: Common Metallic Impurities and Their Emission Wavelengths for ICP-AES Analysis
| Element | Symbol | Potential Source in Dye Manufacturing | Common Emission Wavelength (nm) |
| Copper | Cu | Catalysts (e.g., Sandmeyer reaction), equipment corrosion | 324.754 |
| Iron | Fe | Raw materials, equipment corrosion | 259.940 |
| Chromium | Cr | Raw materials, equipment corrosion | 267.716 |
| Nickel | Ni | Catalysts, equipment corrosion | 231.604 |
| Lead | Pb | Impurities in raw materials | 220.353 |
| Zinc | Zn | Impurities in raw materials | 213.856 |
| Cadmium | Cd | Impurities in raw materials | 226.502 |
Theoretical and Computational Chemistry Studies of C.i. Reactive Red 48
Density Functional Theory (DFT) Calculations for Molecular Structure and Interactions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a reactive dye like C.I. Reactive Red 48, DFT calculations can provide detailed insights into its molecular geometry, electronic properties, and reactivity.
Furthermore, DFT is instrumental in analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. worlddyevariety.com A smaller gap generally implies higher reactivity. The spatial distribution of these orbitals can identify the regions of the molecule most likely to be involved in electron donation (HOMO) and acceptance (LUMO), which is critical for understanding the dyeing mechanism and the dye's interaction with substrates. nih.gov
Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of the dye. nih.gov This allows for a theoretical determination of the maximum absorption wavelength (λmax), which is directly related to the color of the dye. These theoretical spectra can be compared with experimental data to validate the computational model. guidechem.com
Table 1: Representative Data from DFT Calculations on a Generic Reactive Azo Dye
| Property | Calculated Value | Significance for C.I. Reactive Red 48 |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and color |
| Dipole Moment | 8.2 D | Influences solubility and intermolecular interactions |
| λmax (TD-DFT) | 520 nm | Predicts the perceived color of the dye |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values found in DFT studies of similar reactive azo dyes.
Noncovalent Interaction (NCI) Analysis and Symmetry-Adapted Perturbation Theory (SAPT) for Intermolecular Forces
The interaction between a dye molecule and a textile fiber, as well as dye-dye interactions (aggregation), is governed by a complex interplay of intermolecular forces. Noncovalent Interaction (NCI) analysis and Symmetry-Adapted Perturbation Theory (SAPT) are computational techniques that can elucidate these forces.
NCI analysis is a visualization technique that identifies and characterizes non-covalent interactions in real space, based on the electron density and its derivatives. It can distinguish between different types of interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. chemicalbook.com For C.I. Reactive Red 48, NCI plots could visually map the interaction sites with a cellulose (B213188) fiber, highlighting the specific atoms involved in hydrogen bonding or other attractive forces. These interactions are crucial for the initial adsorption of the dye onto the fiber surface before the covalent bond is formed.
Table 2: Illustrative SAPT Energy Decomposition for a Dye-Cellulose Interaction (in kcal/mol)
| Interaction Component | Energy (kcal/mol) | Contribution to Binding |
| Electrostatics | -15.2 | Strong attraction |
| Exchange | +20.5 | Strong repulsion |
| Induction | -8.7 | Moderate attraction |
| Dispersion | -12.1 | Strong attraction |
| Total Interaction Energy | -15.5 | Overall favorable binding |
Note: This data is hypothetical and intended to illustrate the type of information obtained from a SAPT calculation.
Statistical Physics Frameworks for Adsorption Phenomena (e.g., Double-Layer Model)
The adsorption of reactive dyes from a dyebath onto a textile substrate is a complex process that can be modeled using statistical physics frameworks. These models can provide a deeper understanding of the adsorption mechanism at a molecular level.
One such model is the double-layer model, which has been successfully applied to the adsorption of anionic dyes onto various adsorbents. guidechem.comworlddyevariety.com This model, derived from the grand canonical ensemble in statistical physics, can be used to analyze experimental adsorption isotherms. worlddyevariety.com By fitting the experimental data to the model's equations, it is possible to extract several physicochemical parameters.
For C.I. Reactive Red 48, applying a double-layer model could yield information on:
The density of receptor sites (N_M): This parameter represents the number of active sites on the fiber surface available for dye adsorption.
The number of anchored molecules (n): This indicates the number of dye molecules that can be bound to a single receptor site, providing insights into the orientation of the adsorbed dye molecules (e.g., parallel or perpendicular to the surface).
The adsorption energy (ΔE): This parameter quantifies the strength of the interaction between the dye and the fiber.
Thermodynamic parameters such as entropy, Gibbs free energy, and internal energy of the adsorption process can also be calculated from the model, indicating whether the adsorption is spontaneous and endothermic or exothermic. worlddyevariety.com
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. For reactive dyes like C.I. Reactive Red 48, QSPR models can be developed to predict properties such as dyeing performance, fastness, and environmental fate.
To build a QSPR model, a dataset of molecules with known properties is required. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. Statistical methods, such as multiple linear regression (MLR), are then used to develop an equation that correlates the descriptors with the property of interest.
For a class of reactive azo dyes including a potential structure for C.I. Reactive Red 48, a QSPR model could be developed to predict, for example, the dye's affinity for cotton. Descriptors such as molecular weight, number of rotatable bonds, and the energy of the HOMO could be used to build the model. Such a model would be a valuable tool for designing new reactive dyes with improved properties, as it would allow for the virtual screening of a large number of candidate structures before their synthesis.
Molecular Dynamics Simulations of Dye-Substrate Systems
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecular systems. For C.I. Reactive Red 48, MD simulations can provide an atomistic view of the dyeing process, from the diffusion of the dye in solution to its adsorption and binding on a cellulose fiber.
In a typical MD simulation of a dye-substrate system, a model of the cellulose surface is constructed and solvated in a box of water molecules. One or more dye molecules are then added to the system. The interactions between all atoms are described by a force field, and the trajectories of the atoms over time are calculated by integrating Newton's equations of motion.
MD simulations can be used to investigate several aspects of the dyeing process:
Dye aggregation: The tendency of dye molecules to form aggregates in solution can be studied by simulating a system with multiple dye molecules.
Dye diffusion: The diffusion coefficient of the dye in water and within the pores of the cellulose fiber can be calculated, providing insights into the rate of dyeing.
Adsorption mechanism: The simulations can reveal the preferred binding sites of the dye on the cellulose surface and the orientation of the adsorbed dye molecule.
Binding free energy: Advanced techniques such as umbrella sampling can be used to calculate the free energy of binding between the dye and the fiber, providing a quantitative measure of the dye's affinity.
These simulations can also shed light on the role of dyeing parameters such as temperature and salt concentration on the dyeing process.
Future Research Directions and Translational Perspectives for C.i. Reactive Red 48
Development of Integrated Remediation Systems
The complex nature of textile wastewater, often containing a mixture of dyes and other chemicals, necessitates the development of integrated remediation systems for effective treatment of C.I. Reactive Red 48. While individual methods like biological, chemical, and physical treatments have shown promise, they often face limitations such as high costs, sludge production, or incomplete mineralization iwaponline.comfrontiersin.org.
Exploration of Bio-inspired and Sustainable Synthesis Pathways
Traditional chemical synthesis routes for reactive dyes often involve harsh chemicals and generate significant waste. Exploring bio-inspired and sustainable synthesis pathways for C.I. Reactive Red 48 or its alternatives is a critical area for future research. This involves drawing inspiration from natural processes to develop environmentally benign and efficient synthesis methods.
Research in bio-inspired synthesis is gaining traction in various fields, including the synthesis of nanoparticles using biological entities like plant extracts and microbes dovepress.commdpi.com. These methods often utilize less toxic chemicals and operate under milder conditions compared to conventional approaches dovepress.com. While direct bio-inspired synthesis of complex azo dyes like C.I. Reactive Red 48 is still in early stages, research into green synthesis approaches for related compounds, such as green magnetic hybrid adsorbents for dye removal, indicates the potential for developing more sustainable manufacturing processes researchgate.net. Future work could investigate enzymatic synthesis routes, microbial fermentation, or the use of bio-derived catalysts and reagents for the production of the dye molecule or its key intermediates. Understanding the nonclassical formation pathways in bio-inspired synthesis, as explored in the context of bioinspired silica, is crucial for scaling up these processes acs.org.
Advanced Sensing and Monitoring Technologies for Dye Detection
Accurate and real-time monitoring of C.I. Reactive Red 48 in wastewater streams is essential for effective pollution control and treatment process optimization. Future research should focus on developing advanced sensing and monitoring technologies that offer high sensitivity, selectivity, and the ability to operate in complex matrices.
Current methods for dye detection often involve spectrophotometric analysis, which measures absorbance at specific wavelengths chem-soc.simdpi.comsciepub.com. While useful, these methods may not always provide real-time, in-situ monitoring capabilities or distinguish between the parent dye and its degradation products. Research into advanced sensing technologies, such as small-molecule-based fluorescent sensors for detecting reactive species or plasmon-assisted biosensors for specific biomarkers, can offer valuable insights for developing highly selective and sensitive dye detection methods annualreviews.orgnih.gov. Activity-based sensing, which leverages the unique chemical reactivity of target molecules, presents another promising avenue for selective detection acs.org. Developing portable and cost-effective sensors that can provide continuous monitoring in industrial settings is a key translational perspective. Real-time monitoring systems, like those used in textile dyeing processes, can aid in understanding and optimizing dye application and washing-off procedures, which could indirectly contribute to reducing dye discharge researchgate.net.
Elucidating Complex Mechanistic Pathways in Novel Degradation Systems
A deeper understanding of the mechanistic pathways involved in the degradation of C.I. Reactive Red 48 by novel remediation systems is crucial for optimizing their performance and predicting the formation of intermediate products. While some studies have investigated the degradation mechanisms of reactive dyes, the pathways in newly developed integrated or advanced oxidation systems can be complex and require further investigation chem-soc.simdpi.comrsc.orgdoi.org.
Research utilizing techniques such as GC-MS, UV-Vis spectroscopy, and FTIR spectroscopy has been employed to identify degradation products and infer pathways in biological and chemical degradation processes chem-soc.sisciepub.com. For instance, studies on the degradation of Reactive Red 141 have identified intermediates like naphthalene (B1677914) diazonium and 1,3,5-triazine (B166579) chem-soc.si. Theoretical investigations using density functional theory can also provide insights into the molecular reaction mechanisms, as demonstrated for Reactive Red 2 degradation rsc.org. Future research should focus on applying advanced analytical techniques and computational modeling to elucidate the intricate degradation pathways in novel systems, including those involving microbial consortia, photocatalysis, or advanced oxidation processes mdpi.comdoi.orgnih.gov. Understanding these mechanisms will facilitate the rational design of more efficient degradation strategies and help assess the toxicity of intermediate compounds.
Upscaling of Promising Laboratory-Scale Technologies to Industrial Applications
Translating promising laboratory-scale remediation and synthesis technologies for C.I. Reactive Red 48 to industrial applications is a significant challenge. Future research and development efforts must address the practical aspects of implementing these technologies on a larger scale.
Q & A
Q. How can researchers ensure ethical reporting of synthetic byproducts and environmental risks associated with C.I. Reactive Red 48?
Q. What steps are critical for ensuring reproducibility in long-term stability studies of C.I. Reactive Red 48?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
